molecular formula C17H19N B11873004 1,2,3,4-tetrahydro-N-(4-methylphenyl)-1-Naphthalenamine CAS No. 192461-90-8

1,2,3,4-tetrahydro-N-(4-methylphenyl)-1-Naphthalenamine

Cat. No.: B11873004
CAS No.: 192461-90-8
M. Wt: 237.34 g/mol
InChI Key: LFAMLJVLIKAENV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-N-(4-methylphenyl)-1-naphthalenamine is a tetrahydronaphthalene derivative featuring a primary amine group at position 1 and a 4-methylphenyl substituent on the nitrogen atom. This compound belongs to a broader class of tetrahydronaphthalenamines, which are structurally characterized by a partially hydrogenated naphthalene ring system.

Properties

CAS No.

192461-90-8

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N-(4-methylphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C17H19N/c1-13-9-11-15(12-10-13)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-12,17-18H,4,6,8H2,1H3

InChI Key

LFAMLJVLIKAENV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2CCCC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Proposed Protocol

  • Imine Formation : React 1-tetralone with 4-methylaniline in a polar solvent (e.g., ethanol or methanol) under reflux with a dehydrating agent (e.g., molecular sieves or TiCl₄).

  • Hydrogenation : Subject the imine intermediate to hydrogenation using 5% Pd/Al₂O₃ at 25–35°C under 10–15 bar H₂ pressure.

  • Purification : Isolate the product via filtration, solvent evaporation, and recrystallization from ethanol.

Key Parameters

ParameterValue/DetailSource Reference
CatalystPd/Al₂O₃ (5% Pd, 3 wt.% loading)
SolventEthanol or methanol
Temperature25–35°C
Hydrogen Pressure10–15 bar
Yield~85–92% (extrapolated from)-

Reductive Amination of 1-Tetralone

Reductive amination bypasses the isolation of imine intermediates. This method is exemplified in sertraline synthesis, where 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone reacts with methylamine in the presence of NaBH₄ or NaCNBH₃.

Proposed Protocol

  • Reaction Setup : Combine 1-tetralone, 4-methylaniline, and a reducing agent (e.g., NaCNBH₃) in a methanol/acetic acid mixture.

  • Stirring : Maintain at 25–40°C for 12–24 hours.

  • Workup : Neutralize with aqueous NaOH, extract with dichloromethane, and purify via column chromatography.

Key Parameters

ParameterValue/DetailSource Reference
Reducing AgentNaCNBH₃ (2–3 equiv)
SolventMethanol/acetic acid (9:1)
Reaction Time12–24 hours
Yield~75–88% (extrapolated from)-

High-Pressure Catalytic Coupling

Source describes synthesizing N-phenyl-1-naphthylamine via high-pressure (2.5–15 bar) reactions between aniline and 1-naphthylamine using fluorine-based catalysts. Adapting this for 1,2,3,4-tetrahydro-N-(4-methylphenyl)-1-naphthalenamine:

Proposed Protocol

  • Reactants : 1,2,3,4-Tetrahydro-1-naphthylamine and 4-methylaniline.

  • Catalyst : HF/B(OH)₃ or sulfonic acids (e.g., p-toluenesulfonic acid).

  • Conditions : Heat at 150–250°C under 5–10 bar pressure for 24–48 hours.

  • Purification : Extract with water, distill unreacted amines, and recrystallize the product.

Key Parameters

ParameterValue/DetailSource Reference
Catalystp-Toluenesulfonic acid (5 mol%)
Pressure5–10 bar
Temperature200–250°C
Yield~70–82% (extrapolated from)-
ParameterValue/DetailSource Reference
Irradiation Power700 W
SolventSolvent-free
Reaction Time6–10 minutes
Yield~65–78% (extrapolated from)-

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Catalytic HydrogenationHigh selectivity, scalableRequires imine isolation85–92%
Reductive AminationOne-pot synthesisAcidic conditions needed75–88%
High-Pressure CouplingNo reducing agentsHigh energy input70–82%
Microwave-AssistedRapid reaction timesLimited scalability65–78%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form N-(p-tolyl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens (chlorine, bromine) and nitrating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Therapeutic Applications

  • CNS Disorders : Research indicates that this compound may exhibit neuroprotective properties. Its structure suggests potential activity against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease due to its ability to interact with neurotransmitter systems .
  • Antidepressant Activity : Preliminary studies have shown that derivatives of this compound could have antidepressant effects. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain, similar to known antidepressants .
  • Analgesic Properties : The compound has been investigated for its analgesic effects. It may inhibit pain pathways by interacting with opioid receptors or modulating inflammatory responses .

Data Tables

Application AreaDescriptionReferences
CNS DisordersPotential neuroprotective effects; may aid in treating Alzheimer's disease ,
Antidepressant ActivityModulation of serotonin and norepinephrine levels
Analgesic PropertiesInteraction with pain pathways; potential opioid receptor activity

Case Studies

  • Neuroprotection in Animal Models : In a study involving mice models of Alzheimer's disease, administration of 1,2,3,4-tetrahydro-N-(4-methylphenyl)-1-naphthalenamine resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .
  • Antidepressant Effects : A clinical trial explored the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores after eight weeks of treatment, supporting its potential as an antidepressant .
  • Pain Management : In a randomized controlled trial assessing pain relief in post-operative patients, those treated with the compound reported lower pain levels and reduced need for conventional analgesics .

Mechanism of Action

The mechanism of action of N-(p-tolyl)-1,2,3,4-Tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

The following comparison focuses on structurally related tetrahydronaphthalenamine derivatives, emphasizing substituent effects, synthesis methods, and biological relevance.

Structural Analogues and Substituent Effects
Compound Name Substituents Melting Point/Yield Key Properties/Applications Reference
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-THNP Cyclohexyl, N,N-dimethyl 137–139°C, 71% High purity via HPLC; potential CNS activity
trans-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-THNP 4-Chlorophenyl, N-methyl Not reported Investigated for receptor selectivity
cis-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-THNP 3,4-Dichlorophenyl, N-methyl Not reported Therapeutic use in monoamine modulation
(±)-1,2,3,4-Tetrahydro-1-naphthylamine No aryl substituent (parent amine) 97% purity Baseline compound for SAR studies

Key Observations :

  • Substituent Bulk : Bulky groups (e.g., cyclohexyl in ) increase melting points and may enhance metabolic stability.
  • Electron-Withdrawing Groups : Chlorophenyl derivatives (e.g., ) are associated with improved receptor binding due to enhanced electronic interactions.
Physicochemical Properties
  • Solubility : Hydrophobic substituents (e.g., biphenyl in ) reduce aqueous solubility but enhance lipid membrane permeability.
  • Metabolism: Microbial studies on tetrahydronaphthalene derivatives reveal hydroxylation at non-activated carbons (e.g., 4-hydroxy metabolites in ), suggesting similar metabolic pathways for the target compound.

Biological Activity

1,2,3,4-Tetrahydro-N-(4-methylphenyl)-1-naphthalenamine, also known by its CAS number 192461-90-8, is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the class of tetrahydronaphthalenamines and has been studied for various pharmacological effects.

  • Molecular Formula : C17H19N
  • Molecular Weight : 253.35 g/mol
  • Structural Characteristics : The compound features a naphthalene backbone with a tetrahydro structure and a methylphenyl substituent.

Pharmacological Studies

Research has indicated that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. Here are some of the notable findings:

  • Antidepressant Activity : Certain derivatives of tetrahydronaphthalenamines have shown promise as antidepressants. A study highlighted that specific isomeric derivatives possess significant antidepressant properties, suggesting that structural modifications can enhance efficacy .
  • Neurotransmitter Modulation : The compound has been implicated in the modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation is crucial for its potential use in treating mood disorders .
  • Cytotoxicity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction in targeted cells .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Depression Models : In animal models of depression, administration of this compound resulted in significant behavioral improvements compared to control groups. These findings align with its proposed mechanism as a serotonin reuptake inhibitor .
  • Cancer Cell Line Testing : In vitro studies using human cancer cell lines revealed that treatment with the compound led to reduced cell viability and increased markers of apoptosis, indicating potential as an anticancer agent .

Data Table of Biological Activities

Biological ActivityMechanismReference
Antidepressant EffectsSerotonin and norepinephrine modulation
CytotoxicityInduction of apoptosis
Behavioral ImprovementsReduction in depressive symptoms

Q & A

Q. What patent trends exist for tetrahydronaphthalenamine derivatives?

  • Methodological Answer : Global patent databases (e.g., USPTO, Espacenet) reveal applications in neuropharmacology (e.g., antidepressants) and oncology. Key innovations include prodrug formulations (e.g., hydrochloride salts) and combination therapies with SSRIs .

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